5-chloro-2-(1H-pyrrol-1-yl)pyridine
Overview
Description
5-Chloro-2-(1H-pyrrol-1-yl)pyridine is a heterocyclic compound that contains both pyridine and pyrrole ringsThe molecular formula of this compound is C9H7ClN2, and it has a molecular weight of 178.62 g/mol .
Preparation Methods
The synthesis of 5-chloro-2-(1H-pyrrol-1-yl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 5-chloropyridine-2-carboxylic acid with pyrrole in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Another method involves the Suzuki-Miyaura coupling reaction, where 5-chloro-2-bromopyridine is coupled with pyrrole using a palladium catalyst and a boronic acid derivative. This method is advantageous due to its mild reaction conditions and high yield .
Chemical Reactions Analysis
5-Chloro-2-(1H-pyrrol-1-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Oxidation Reactions: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: The compound can be reduced to form 5-chloro-2-(1H-pyrrolidin-1-yl)pyridine using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
5-Chloro-2-(1H-pyrrol-1-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals, including anti-inflammatory and anticancer agents.
Material Science: The compound is used in the development of organic semiconductors and conductive polymers.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 5-chloro-2-(1H-pyrrol-1-yl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways .
Comparison with Similar Compounds
5-Chloro-2-(1H-pyrrol-1-yl)pyridine can be compared with similar compounds such as 5-chloro-2-(1H-pyrrol-1-yl)aniline and 2-chloro-5-(1H-pyrrol-1-yl)pyridine. While these compounds share structural similarities, this compound is unique due to its specific substitution pattern and the presence of both pyridine and pyrrole rings, which confer distinct chemical properties and reactivity .
Properties
IUPAC Name |
5-chloro-2-pyrrol-1-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-8-3-4-9(11-7-8)12-5-1-2-6-12/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJCJXUACDUAPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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